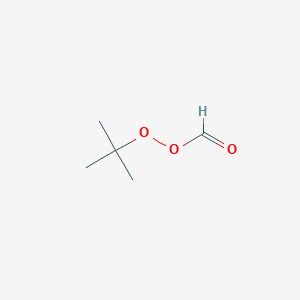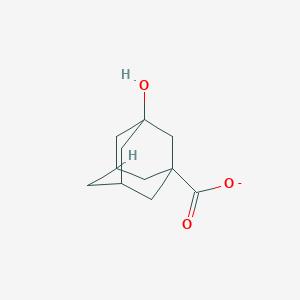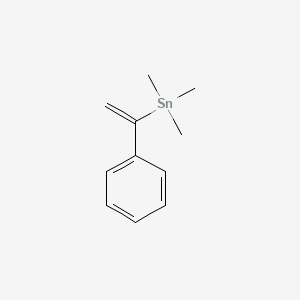
Stannane, trimethyl(1-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, trimethyl(1-phenylethenyl)-: is an organotin compound with the molecular formula C11H16Sn . It is characterized by the presence of a tin atom bonded to three methyl groups and a 1-phenylethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethyltin chloride with 1-phenylethene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Stannane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Scientific Research Applications
Chemistry: In organic synthesis, stannane, trimethyl(1-phenylethenyl)- is used as a reagent for introducing tin-containing groups into organic molecules. It serves as a precursor for the synthesis of more complex organotin compounds .
Biology and Medicine: Research has explored the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties. Stannane, trimethyl(1-phenylethenyl)- has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer for certain types of plastics. Its unique chemical properties make it valuable for enhancing the performance and durability of materials .
Mechanism of Action
The mechanism by which stannane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the disruption of cellular processes. This interaction often involves the formation of covalent bonds between the tin atom and sulfur or nitrogen atoms in proteins, which can inhibit enzyme activity and induce cell death .
Comparison with Similar Compounds
Stannane, trimethyl(phenylmethyl)-: This compound has a similar structure but with a phenylmethyl group instead of a phenylethenyl group.
Tributylphenylstannane: Another organotin compound with three butyl groups and a phenyl group attached to the tin atom.
Uniqueness: The phenylethenyl group can participate in additional chemical reactions, such as polymerization, which is not possible with the phenylmethyl or tributylphenyl groups .
Properties
CAS No. |
1198-01-2 |
|---|---|
Molecular Formula |
C11H16Sn |
Molecular Weight |
266.95 g/mol |
IUPAC Name |
trimethyl(1-phenylethenyl)stannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H,1H2;3*1H3; |
InChI Key |
QNWNEKZJEDMYSS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
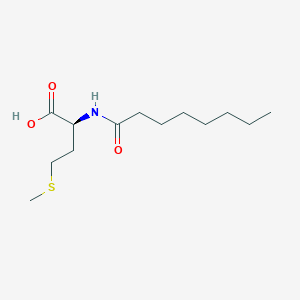
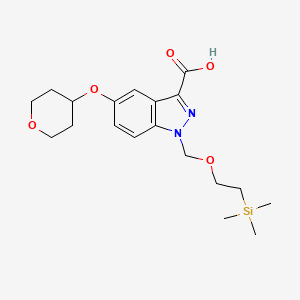
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
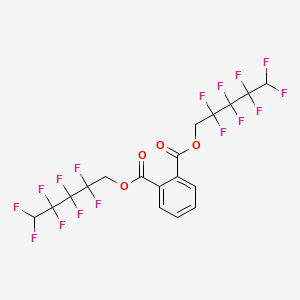

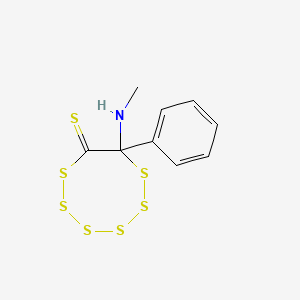

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
